2-Phenylsulfanylsulfonylethylsulfonylsulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylsulfanylsulfonylethylsulfonylsulfanylbenzene is an organic compound characterized by the presence of multiple sulfur atoms and benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylsulfanylsulfonylethylsulfonylsulfanylbenzene typically involves multi-step organic reactions. One common method includes the reaction of benzene derivatives with sulfur-containing reagents under controlled conditions. The process may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylsulfanylsulfonylethylsulfonylsulfanylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Wissenschaftliche Forschungsanwendungen
2-Phenylsulfanylsulfonylethylsulfonylsulfanylbenzene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Phenylsulfanylsulfonylethylsulfonylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylsulfonylethylsulfonylbenzene
- 2-Phenylsulfanylethylsulfanylbenzene
Uniqueness
2-Phenylsulfanylsulfonylethylsulfonylsulfanylbenzene is unique due to its multiple sulfur atoms and benzene rings, which confer distinct chemical and physical properties. These features make it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
119986-70-8 |
---|---|
Molekularformel |
C14H14O4S4 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2-phenylsulfanylsulfonylethylsulfonylsulfanylbenzene |
InChI |
InChI=1S/C14H14O4S4/c15-21(16,19-13-7-3-1-4-8-13)11-12-22(17,18)20-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
UHLRIIDWWIRVLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SS(=O)(=O)CCS(=O)(=O)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.